molecular formula C17H19Cl2N3O5S2 B2610612 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 314076-23-8

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2610612
CAS No.: 314076-23-8
M. Wt: 480.38
InChI Key: JDVFQTWJTPUPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and cancer research. Its structure incorporates a bis(2-chloroethyl)amine group, also known as a nitrogen mustard, which is a class of potent alkylating agents known to damage DNA and induce apoptosis in proliferating cells . This moiety has been strategically integrated into the core structure of known pharmacophores, such as histone deacetylase (HDAC) inhibitors, to create bifunctional molecules with enhanced antitumor activities. Research indicates that such hybrid compounds can exhibit superior potency, often with a 10-fold or greater increase in inhibiting cancer cell growth (e.g., in A2780 and HepG2 cell lines) compared to standard therapies, and can selectively inhibit HDAC enzymes, leading to cell cycle arrest at the G2/M phase . Furthermore, the molecule features a sulfamoylbenzamide scaffold. Sulfonamide-based compounds are extensively investigated for their ability to inhibit various enzymes, including carbonic anhydrases, which play roles in physiological processes and disease states such as glaucoma and cancer . More recently, sulfamoyl-benzamide derivatives have been identified as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a key family of ectonucleotidases . These enzymes are involved in regulating nucleotide signaling and are implicated in pathological conditions including thrombosis, diabetes, inflammation, and cancer. Inhibiting specific h-NTPDase isoforms (such as h-NTPDase1, -2, -3, and -8) represents a promising therapeutic strategy, and compounds within this class have demonstrated inhibitory activity in the sub-micromolar range . This reagent provides researchers with a versatile tool for probing nucleotide signaling pathways and developing novel treatments for inflammation and immune-related disorders.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O5S2/c18-9-11-22(12-10-19)29(26,27)16-5-1-13(2-6-16)17(23)21-14-3-7-15(8-4-14)28(20,24)25/h1-8H,9-12H2,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVFQTWJTPUPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to interfere with DNA replication.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Structural Similarities :

  • Shares the benzamide core and bis(2-chloroethyl) group but substitutes the sulfamoylphenyl with a 2-aminophenyl group.
  • Both compounds integrate alkylating (chloroethyl) and enzyme-targeting (benzamide) pharmacophores.

Key Differences :

  • The sulfamoyl group in the target compound may alter HDAC selectivity or solubility compared to NA’s aminophenyl group.

Sulfonamide-Linked Benzamide Derivatives

Example Compounds :

  • 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) : PD-L1 inhibitor with 57.2% inhibition in ELISA assays .
  • 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide derivatives (51–55) : Synthesized with triazine substituents; compound 51 (3-fluorophenyl) and 52 (4-CF3phenyl) show structural parallels .

Comparison :

  • Target Specificity : While the target compound’s bis(2-chloroethyl) group suggests DNA alkylation, sulfonamide derivatives in and target PD-L1 or urease, indicating divergent mechanisms.
  • Anticancer Activity : Compound 30 inhibits PD-L1 but lacks cytotoxicity, whereas the target compound’s nitrogen mustard moiety likely causes direct DNA damage .

Fluorinated HDAC Inhibitors (e.g., FNA)

Structural Modifications :

  • Fluorine substitution at the benzamide para-position (as in FNA) improves metabolic stability and HDAC1 selectivity compared to NA .

Activity Comparison :

  • FNA (fluorinated NA analog) retains HDAC1 inhibition (IC50 ≈ 100 nM) with enhanced pharmacokinetics .
  • The target compound’s sulfamoyl groups may similarly influence stability but require empirical validation.

Data Tables

Table 1. HDAC Inhibitory Activity of NA vs. Reference Compounds

Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC8 IC50 (nM)
NA 95.2 260.7 255.7 >5,000
SAHA 50–100 100–200 150–300 >1,000
MS275 200–300 500–1,000 500–1,000 >10,000

Data sourced from enzymatic assays .

Table 2. Antiproliferative Activity of Selected Compounds

Compound A2780 IC50 (µM) HepG2 IC50 (µM) PC-3 IC50 (µM)
NA 2.66 1.73 N/A
SAHA 27.4 19.6 N/A
Compound 30 N/A N/A >10 (non-cytotoxic)

Research Findings and Implications

  • Nitrogen Mustard vs. Sulfonamide Design : The bis(2-chloroethyl) group in the target compound may enhance cytotoxicity but risks off-target effects compared to sulfonamide-focused inhibitors .
  • HDAC Selectivity : Class I HDAC inhibitors like NA and FNA demonstrate that structural tweaks (e.g., fluorination) can refine selectivity and stability, a strategy applicable to the target compound .
  • Dual-Function Potential: Combining alkylating and enzyme-inhibiting motifs (as in NA) shows promise for solid tumors, suggesting the target compound’s bifunctional design warrants further study .

Biological Activity

The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a derivative of benzamide, notable for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzamide core.
  • Two chloroethyl groups attached to a sulfamoyl moiety.
  • A sulfamoylphenyl substituent.

This unique arrangement contributes to its biological properties, particularly its interaction with cellular targets.

Research indicates that compounds similar to This compound exhibit significant activity as histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in regulating gene expression, and their inhibition can lead to apoptosis in cancer cells.

Inhibition of HDAC Activity

  • HDAC Selectivity : The compound shows selectivity for class I HDACs (HDAC1, 2, and 3), with a particularly potent effect on HDAC3 (IC50 = 95.48 nM) .
  • Antiproliferative Effects : In vitro studies demonstrated that it inhibited solid tumor cell growth, with an IC50 value of 1.30 μM against HepG2 cells, outperforming known HDAC inhibitors like SAHA (IC50 = 17.25 μM) .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Activity :
    • In vivo xenograft models revealed that the compound could inhibit tumor growth significantly (TGI = 48.89%) compared to SAHA (TGI = 48.13%) .
    • Apoptosis induction was confirmed through cell cycle analysis, showing G2/M phase arrest as a contributing factor to its antitumor activity.
  • Combination Therapy :
    • The compound enhanced the anticancer effects of other chemotherapeutic agents like taxol and camptothecin when used in combination at a concentration of 0.5 μM .
  • Antiviral Activity :
    • Related benzamide derivatives have shown promise in inhibiting hepatitis B virus (HBV) capsid assembly by binding specifically to the HBV core protein, indicating potential antiviral applications .

Data Tables

Activity IC50 Value Comparison Compound Notes
HDAC3 Inhibition95.48 nMSAHAStrong selectivity for class I HDACs
Antiproliferative (HepG2)1.30 μMSAHA (17.25 μM)Significant tumor cell inhibition
Tumor Growth InhibitionTGI = 48.89%SAHA (TGI = 48.13%)Effective in xenograft models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.